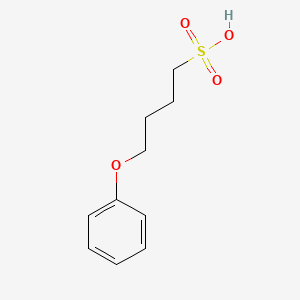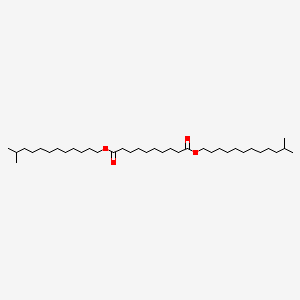
1-Methylhexyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylhexyl octanoate, also known as octanoic acid 1-methylhexyl ester, is an organic compound with the molecular formula C15H30O2. It is an ester formed from octanoic acid and 1-methylhexanol. Esters like this compound are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
1-Methylhexyl octanoate can be synthesized through the esterification reaction between octanoic acid and 1-methylhexanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Octanoic acid+1-MethylhexanolH2SO41-Methylhexyl octanoate+Water
In industrial settings, the reaction conditions are optimized to maximize yield and purity. This often involves controlling the temperature, pressure, and the molar ratios of the reactants .
Chemical Reactions Analysis
1-Methylhexyl octanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanoic acid and 1-methylhexanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.
Common reagents for these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for saponification), and reducing agents (e.g., LiAlH4 for reduction) .
Scientific Research Applications
1-Methylhexyl octanoate has several applications in scientific research:
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for analyzing ester compositions in various samples.
Biological Studies: Esters like this compound are studied for their roles in biological systems, including their metabolism and effects on cellular processes.
Industrial Applications: Due to its pleasant odor, it is used in the formulation of perfumes and flavorings. .
Mechanism of Action
The mechanism of action of 1-methylhexyl octanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and 1-methylhexanol. Octanoic acid can then enter metabolic pathways, such as β-oxidation, to produce energy .
Comparison with Similar Compounds
1-Methylhexyl octanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl acetate: Used as a solvent in coatings and inks.
What sets this compound apart is its specific combination of octanoic acid and 1-methylhexanol, which gives it unique properties and applications .
Properties
CAS No. |
55193-32-3 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
heptan-2-yl octanoate |
InChI |
InChI=1S/C15H30O2/c1-4-6-8-9-11-13-15(16)17-14(3)12-10-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
UKPOONOGHLYURR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
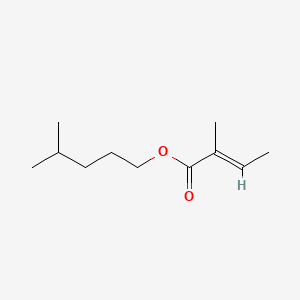
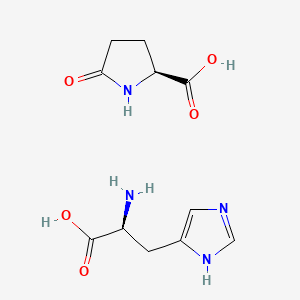
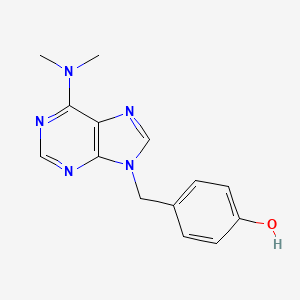
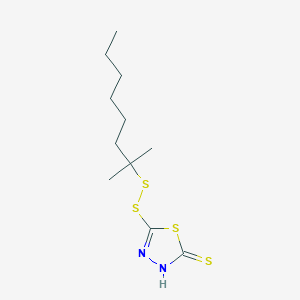

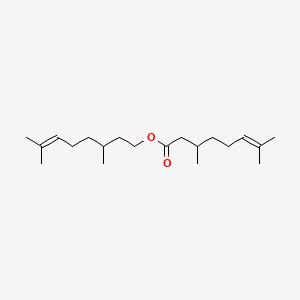
![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
